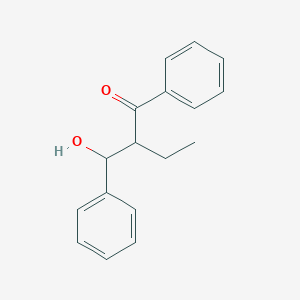
1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a ketone group (C=O) attached to a butanone backbone, with additional phenyl and hydroxyphenylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylacetone with phenol in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of 2-butanol, similar to the production of other ketones like methyl ethyl ketone. The process utilizes copper, zinc, or bronze catalysts at elevated temperatures ranging from 400 to 550 °C . This method ensures high conversion rates and selectivity towards the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanone (Methyl Ethyl Ketone): A simpler ketone with similar chemical properties but lacking the aromatic and hydroxyphenylmethyl groups.
Acetophenone: An aromatic ketone with a phenyl group attached to the carbonyl carbon, but without the butanone backbone.
Benzophenone: Another aromatic ketone with two phenyl groups attached to the carbonyl carbon.
Uniqueness
1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- is unique due to its combination of a butanone backbone with both phenyl and hydroxyphenylmethyl groups
Propiedades
Número CAS |
60669-63-8 |
|---|---|
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
2-[hydroxy(phenyl)methyl]-1-phenylbutan-1-one |
InChI |
InChI=1S/C17H18O2/c1-2-15(16(18)13-9-5-3-6-10-13)17(19)14-11-7-4-8-12-14/h3-12,15-16,18H,2H2,1H3 |
Clave InChI |
CGPSUFGFQJIBML-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C1=CC=CC=C1)O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazole, 2-fluoro-5-[2-carboxyvinyl]-](/img/structure/B14621257.png)
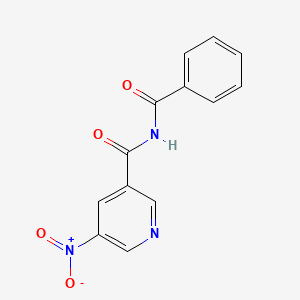
![2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14621262.png)
![N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14621268.png)

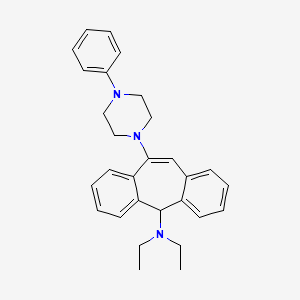


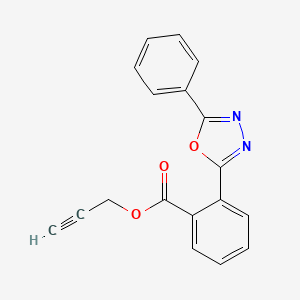
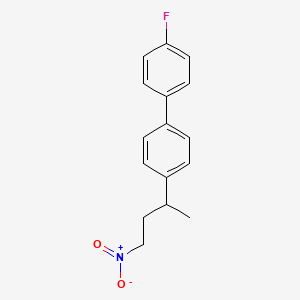
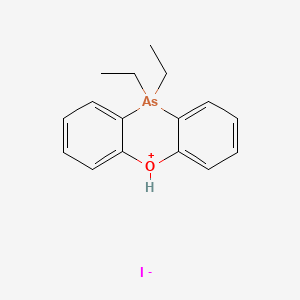

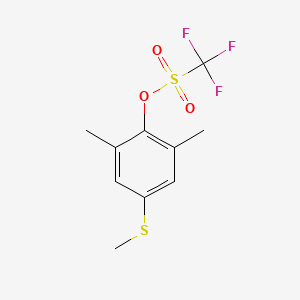
![3-[2,6-Di(propan-2-yl)phenoxy]-3-oxopropanoate](/img/structure/B14621332.png)
